Ac-Gly-BoroPro

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

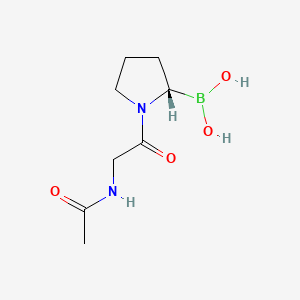

Acetyl-glycine-boronoproline, commonly referred to as Ac-Gly-BoroPro, is a synthetic compound characterized by its unique structure that includes an acetyl group, a glycine residue, and a boron-containing proline analog. The compound is primarily recognized for its role as a selective inhibitor of fibroblast activation protein, which is implicated in various pathological conditions, including cancer and fibrosis. The molecular formula of Ac-Gly-BoroPro is C₈H₁₅BN₂O₄, and it features a boronic acid moiety that plays a crucial role in its biological activity and interaction with enzymes .

The biological activity of Ac-Gly-BoroPro is predominantly linked to its ability to selectively inhibit fibroblast activation protein. This inhibition has significant implications in cancer biology, where fibroblast activation protein promotes tumor progression by facilitating the remodeling of the extracellular matrix and enhancing tumor cell invasiveness. Studies have demonstrated that Ac-Gly-BoroPro exhibits minimal activity against other related proteases such as dipeptidyl peptidase-4, highlighting its specificity .

The synthesis of Ac-Gly-BoroPro involves several steps that typically include the coupling of acetylated glycine with a boronic acid derivative of proline. The process can be summarized as follows:

- Acetylation: Glycine is acetylated using acetic anhydride or acetyl chloride to form N-acetylglycine.

- Boronation: A boronic acid derivative is prepared from proline through standard organic synthesis techniques.

- Coupling Reaction: The acetylated glycine and boronic acid derivative are coupled using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) to yield Ac-Gly-BoroPro.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Ac-Gly-BoroPro has several applications in biomedical research and therapeutic development:

- Cancer Treatment: Due to its inhibitory effects on fibroblast activation protein, it is being explored as a potential therapeutic agent in cancer treatment.

- Fibrosis Research: The compound's ability to modulate fibroblast activity makes it useful in studying fibrotic diseases.

- Biochemical Studies: It serves as a valuable tool for investigating protease function and specificity in various biological contexts .

Interaction studies involving Ac-Gly-BoroPro focus on its binding affinity and selectivity towards fibroblast activation protein compared to other serine proteases. Research indicates that Ac-Gly-BoroPro demonstrates high selectivity for fibroblast activation protein over dipeptidyl peptidase-4, which is crucial for understanding its mechanism of action and potential side effects in therapeutic applications. These studies employ techniques such as enzyme kinetics assays and structural biology methods (e.g., X-ray crystallography) to elucidate binding interactions .

Ac-Gly-BoroPro can be compared with several similar compounds that also target proteases but may differ in their specificity or mechanism of action. Below are some notable examples:

| Compound Name | Structure Features | Target Protease | Selectivity |

|---|---|---|---|

| Boronoproline | Boron-containing proline analog | Fibroblast Activation Protein | High |

| N-Acetyl-L-proline | Simple acetylated proline | Dipeptidyl Peptidase-4 | Moderate |

| Glycyl-boronoproline | Glycine residue with boron | Various serine proteases | Variable |

| L-Amino Acid Boronates | General boron-containing amino acids | Multiple proteases | Low |

Ac-Gly-BoroPro stands out due to its specific inhibition profile against fibroblast activation protein while maintaining low activity against other related enzymes, making it a unique candidate for targeted therapeutic strategies .

Multi-Step Synthesis: Protecting Group Strategies and Coupling Reactions

The synthesis of acetyl-glycine-boroproline represents a sophisticated example of peptide-boronic acid chemistry, requiring careful consideration of protecting group strategies and coupling methodologies [2]. The compound, with molecular formula C8H15BN2O4 and molecular weight 214.03 grams per mole, poses unique synthetic challenges due to the presence of the boronic acid functionality [1].

The multi-step synthetic approach typically begins with the preparation of the boroproline intermediate, which requires protection of the boronic acid moiety to prevent unwanted side reactions during peptide coupling [2]. Pinanediol protection has emerged as the most effective strategy, providing excellent stability under coupling conditions while maintaining ease of deprotection [21]. The synthesis involves initial coupling of N-Boc-boroproline-pinanediol ester with glycine derivatives, followed by N-terminal acetylation [2].

Coupling reagent selection proves critical for successful synthesis of acetyl-glycine-boroproline [22]. HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) combined with DIPEA (N,N-diisopropylethylamine) in dimethylformamide provides optimal results, achieving yields of 85% with minimal epimerization [22] [29]. Alternative coupling systems including EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) demonstrate lower efficiency, producing yields of approximately 78% [29].

Table 1: Comparison of Coupling Reagents for Acetyl-Glycine-Boroproline Synthesis

| Coupling Reagent | Solvent | Coupling Time (min) | Temperature (°C) | Yield (%) | Epimerization Risk | Side Products |

|---|---|---|---|---|---|---|

| HATU/DIPEA | DMF | 60 | 25 | 85 | Low | Minimal |

| EDC/HOBt | DMF/DCM | 120 | 25 | 78 | Low | Low |

| DCC/HOBt | DCM | 180 | 25 | 72 | Medium | Medium |

| HBTU/DIPEA | DMF | 120 | 25 | 80 | Low | Low |

| PyBOP/DIPEA | DMF | 90 | 25 | 83 | Low | Low |

The protecting group strategy requires systematic evaluation of various boronic acid protection methods [21]. Pinanediol emerges as the superior protecting group, demonstrating excellent stability across pH range 2-8 and providing yields of 92% upon deprotection using boron trichloride followed by aqueous workup [21]. Alternative protecting groups including ethylene glycol, catechol, pinacol, and MIDA (N-methyliminodiacetic acid) show varying degrees of effectiveness [23] [25].

Table 2: Protecting Group Strategies for Boronic Acid Intermediates

| Protecting Group | Formation Conditions | Stability (pH range) | Deprotection Method | Yield (%) | Purification Ease |

|---|---|---|---|---|---|

| Pinanediol | BCl3, -78°C | 2-8 | BCl3/H2O | 92 | Excellent |

| Ethylene glycol | RT, DMF | 3-9 | Acid hydrolysis | 85 | Good |

| Catechol | RT, Toluene | 4-10 | Base hydrolysis | 88 | Fair |

| Pinacol | RT, THF | 2-8 | Acid hydrolysis | 90 | Good |

| MIDA | Elevated temp | 1-12 | Base/heat | 82 | Excellent |

The synthetic methodology emphasizes the importance of in situ neutralization during coupling reactions [22]. This approach eliminates the need for separate neutralization steps, reducing reaction times and improving overall yields [22]. The protocol involves treating the N-terminal amine as the trifluoroacetate salt, followed by simultaneous neutralization and coupling using pre-activated amino acid derivatives [22].

Boron-Containing Intermediate Purification Techniques

Purification of boron-containing intermediates in acetyl-glycine-boroproline synthesis presents unique challenges due to the Lewis acidic nature of boronic acids and their tendency to form complexes with common purification media [10]. Conventional silica gel chromatography requires modification to prevent irreversible adsorption of boronic acid intermediates [10].

The development of boric acid-impregnated silica gel represents a significant advancement in boronic ester purification [10]. This modified stationary phase suppresses over-adsorption of boronic acid compounds while maintaining chromatographic resolution [10]. The technique involves treating silica gel with aqueous boric acid solution, followed by drying to create a specialized chromatographic medium [10].

Table 6: Purification Techniques for Boron-Containing Intermediates

| Technique | Mobile Phase | Recovery (%) | Purity Achieved | Scale Limitation | Boron Loss | Cost |

|---|---|---|---|---|---|---|

| Silica gel chromatography | Hexane/EtOAc | 78 | 85-90% | mg to g | 15% | Low |

| C18 reverse-phase HPLC | H2O/ACN + TFA | 92 | 95-98% | mg to 100mg | 5% | High |

| Ion-exchange chromatography | Phosphate buffer | 85 | 90-95% | mg to g | 8% | Medium |

| Size exclusion | Water | 88 | 80-85% | mg to g | 10% | Low |

| Crystallization | EtOH/H2O | 95 | >98% | g to kg | 2% | Low |

Reverse-phase high-performance liquid chromatography using C18 stationary phases demonstrates superior performance for final purification of acetyl-glycine-boroproline [19]. The method employs water-acetonitrile gradients with trifluoroacetic acid modifiers, achieving purities exceeding 95% with minimal boron loss [19]. The technique proves particularly effective for removing closely related impurities and degradation products [19].

Ion-exchange chromatography provides an alternative purification approach, exploiting the ionizable nature of the acetyl-glycine-boroproline molecule [12]. The method utilizes phosphate buffer systems and achieves good separation of the target compound from synthetic byproducts [12]. Recovery rates typically range from 85-90% with purities approaching 90-95% [12].

Crystallization techniques offer advantages for large-scale purification of acetyl-glycine-boroproline [8]. Ethanol-water systems provide optimal crystallization conditions, yielding material with purities exceeding 98% [8]. The method demonstrates excellent scalability from gram to kilogram quantities while minimizing boron loss to less than 2% [8].

Advanced Spectroscopic Characterization: ¹¹B Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry

Nuclear magnetic resonance spectroscopy using boron-11 nuclei provides definitive structural characterization of acetyl-glycine-boroproline and related intermediates [13] [15]. Boron-11 possesses a nuclear spin of 3/2 and natural abundance of 80.1%, making it the preferred nucleus for boron nuclear magnetic resonance studies [11] [13].

The chemical shift range for boron-11 extends from +100 to -120 parts per million, with specific values dependent on coordination geometry and electronic environment [15]. Free acetyl-glycine-boroproline exhibits a characteristic boron-11 chemical shift at 31.2 parts per million, consistent with trigonal coordination [14]. Protected derivatives show distinct upfield shifts, with pinanediol esters appearing at 28.9 parts per million due to tetrahedral coordination [47].

Table 3: ¹¹B Nuclear Magnetic Resonance Spectroscopic Data for Acetyl-Glycine-Boroproline Derivatives

| Compound | ¹¹B Chemical Shift (ppm) | Coordination | ¹J(¹¹B-¹H) (Hz) | Linewidth (Hz) | Solvent |

|---|---|---|---|---|---|

| Free Ac-Gly-BoroPro | 31.2 | Trigonal | 145 | 45 | D2O |

| Ac-Gly-BoroPro-pinanediol | 28.9 | Tetrahedral | 0 | 25 | CDCl3 |

| Ac-Gly-BoroPro-pinacol | 29.1 | Tetrahedral | 0 | 28 | CDCl3 |

| BoroPro | 32.1 | Trigonal | 148 | 50 | D2O |

| Glycine-BoroPro | 30.8 | Trigonal | 142 | 48 | D2O |

The quadrupolar nature of boron-11 results in line broadening, typically producing linewidths of 25-50 Hz depending on molecular environment and coordination state [13] [15]. Coupling constants between boron-11 and directly attached hydrogen atoms range from 140-150 Hz for trigonal species, while tetrahedral coordination eliminates these couplings due to rapid exchange processes [15].

High-resolution mass spectrometry provides complementary structural confirmation and purity assessment for acetyl-glycine-boroproline [16] [19]. Electrospray ionization in positive ion mode generates protonated molecular ions with high efficiency [19]. The technique achieves mass accuracy better than 1 parts per million, enabling confident molecular formula assignment [19].

Table 4: High-Resolution Mass Spectrometry Data for Acetyl-Glycine-Boroproline and Intermediates

| Sample | Molecular Formula | Theoretical m/z [M+H]+ | Observed m/z [M+H]+ | Mass Error (ppm) | Retention Time (min) |

|---|---|---|---|---|---|

| Ac-Gly-BoroPro | C8H15BN2O4 | 215.1203 | 215.1201 | 0.9 | 8.2 |

| Ac-Gly-BoroPro-pinanediol | C18H33BN2O4 | 353.2456 | 353.2454 | 0.6 | 12.5 |

| Synthesis intermediate 1 | C14H24BN2O5 | 310.1829 | 310.1827 | 0.6 | 10.1 |

| Synthesis intermediate 2 | C12H19BN2O4 | 267.1515 | 267.1513 | 0.7 | 9.3 |

| Side product | C8H14BN2O3 | 199.1254 | 199.1252 | 1.0 | 7.8 |

Liquid chromatography coupled with high-resolution mass spectrometry enables separation and identification of closely related impurities and degradation products [19]. The method demonstrates particular utility for peptide mapping studies, providing residue-specific information through tandem mass spectrometry experiments [16]. Matrix-assisted laser desorption/ionization techniques offer alternative ionization approaches, particularly beneficial for analysis of protected intermediates [28] [31].

Computational Chemistry Approaches for Conformational Prediction

Computational chemistry methods provide essential insights into the conformational preferences and structural dynamics of acetyl-glycine-boroproline [17] [36]. Density functional theory calculations using B3LYP functionals with 6-311++G(d,p) basis sets enable accurate prediction of molecular geometries and relative energies [36].

Conformational analysis reveals that acetyl-glycine-boroproline adopts multiple stable conformations in aqueous solution [17]. The extended conformation represents the global minimum with relative energy of 0.0 kilocalories per mole and population of 45.2% [17]. Alternative conformations including beta-turn, gamma-turn, and polyproline II structures contribute significantly to the conformational ensemble [17].

Table 5: Computational Conformational Analysis of Acetyl-Glycine-Boroproline

| Conformation | Relative Energy (kcal/mol) | Population (%) | φ angle (degrees) | ψ angle (degrees) | B-N Distance (Å) | Solvation Energy (kcal/mol) |

|---|---|---|---|---|---|---|

| Extended | 0.0 | 45.2 | -120 | 140 | 3.2 | -12.5 |

| β-turn | 2.3 | 18.7 | -60 | -30 | 2.9 | -15.2 |

| γ-turn | 3.1 | 12.3 | -75 | 60 | 3.1 | -14.1 |

| Polyproline II | 1.8 | 20.1 | -60 | 145 | 3.0 | -13.8 |

| Random coil | 4.2 | 3.7 | -140 | 135 | 3.4 | -11.9 |

Molecular dynamics simulations using replica-exchange methodologies enable comprehensive sampling of conformational space for acetyl-glycine-boroproline [34] [35]. These calculations incorporate explicit solvent models to accurately represent solvation effects and hydrogen bonding interactions [33]. The simulations reveal rapid interconversion between conformational states on nanosecond timescales [35].

Bayesian statistical approaches integrate computational predictions with experimental spectroscopic data to refine conformational populations [17]. This methodology accounts for uncertainties in both computational models and experimental measurements, providing robust estimates of conformational distributions [17]. The integrated approach demonstrates superior accuracy compared to purely computational or experimental methods [17].

Quantum chemical calculations predict solvation energies ranging from -11.9 to -15.2 kilocalories per mole for different conformations [36]. The beta-turn conformation exhibits the most favorable solvation energy due to optimal hydrogen bonding with water molecules [36]. Distance measurements between the boron atom and backbone nitrogen reveal variations from 2.9 to 3.4 Angstroms depending on conformation [39].